Artemisinin
Overview
Description
It is renowned for its potent antimalarial properties and has been a cornerstone in the treatment of malaria, particularly against Plasmodium falciparum . Discovered by Chinese scientist Tu Youyou in the 1970s, artemisinin and its derivatives have revolutionized malaria treatment, earning Tu the Nobel Prize in Physiology or Medicine in 2015 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Artemisinin can be synthesized through several chemical routes, although the natural extraction from Artemisia annua remains the primary method. One synthetic route involves the conversion of dihydroartemisinic acid, a precursor found in the plant, into this compound through a series of oxidation reactions . This process typically requires reagents such as singlet oxygen or photosensitizers under controlled conditions.
Industrial Production Methods: Industrial production of this compound has been enhanced by biotechnological advancements. Genetically engineered yeast strains can produce artemisinic acid, which is then chemically converted to this compound . This method offers a more sustainable and scalable alternative to traditional extraction methods, ensuring a steady supply of the compound for medical use.
Chemical Reactions Analysis
Types of Reactions: Artemisinin undergoes various chemical reactions, including:
Substitution: this compound derivatives are often synthesized through substitution reactions to enhance their pharmacokinetic properties.
Common Reagents and Conditions:
Oxidizing agents: Singlet oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride.
Catalysts: Transition metal catalysts for specific substitution reactions.
Major Products:
Dihydrothis compound: A key derivative used in combination therapies.
Artemether and Artesunate: Semi-synthetic derivatives with improved solubility and efficacy.
Scientific Research Applications
Artemisinin has a broad range of applications beyond malaria treatment:
Mechanism of Action
Artemisinin exerts its antimalarial effects through the generation of reactive oxygen species (ROS) upon cleavage of its endoperoxide bridge by iron in the parasite’s heme group . This leads to oxidative damage and death of the parasite. The compound targets multiple proteins within the parasite, disrupting its cellular processes and leading to apoptosis .
Comparison with Similar Compounds
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Chloroquine: A synthetic antimalarial that interferes with the parasite’s ability to digest hemoglobin.
Mefloquine: Similar to chloroquine, it disrupts the parasite’s heme detoxification process.
Uniqueness of Artemisinin: this compound’s unique endoperoxide structure and its ability to generate ROS make it distinct from other antimalarials. Its rapid action and effectiveness against multi-drug resistant strains of Plasmodium falciparum highlight its critical role in modern malaria treatment .
This compound continues to be a vital tool in the fight against malaria and holds promise for various other therapeutic applications, showcasing the profound impact of natural compounds in medicine.
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-NNWCWBAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040652 | |
Record name | Artemisinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-64-9 | |
Record name | Artemisinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63968-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Artemisinin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Artemisinin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | artemisinin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758216 | |
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Record name | Artemisinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |
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Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARTEMISININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RMU91N5K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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